Cas no 1428370-70-0 (4-[(5-chlorothiophen-2-yl)sulfonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane)
![4-[(5-chlorothiophen-2-yl)sulfonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane structure](https://ja.kuujia.com/scimg/cas/1428370-70-0x500.png)
4-[(5-chlorothiophen-2-yl)sulfonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane 化学的及び物理的性質
名前と識別子
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- 4-[(5-Chloro-2-thienyl)sulfonyl]hexahydro-3-(4-morpholinylmethyl)-1,4-thiazepine
- 4-[(5-chlorothiophen-2-yl)sulfonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane
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- インチ: 1S/C14H21ClN2O3S3/c15-13-2-3-14(22-13)23(18,19)17-4-1-9-21-11-12(17)10-16-5-7-20-8-6-16/h2-3,12H,1,4-11H2
- InChIKey: QHWHOJRHZNAXKY-UHFFFAOYSA-N
- SMILES: S1CCCN(S(C2SC(Cl)=CC=2)(=O)=O)C(CN2CCOCC2)C1
じっけんとくせい
- 密度みつど: 1.389±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 547.2±60.0 °C(Predicted)
- 酸度系数(pKa): 7.15±0.10(Predicted)
4-[(5-chlorothiophen-2-yl)sulfonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6400-1575-2mg |
4-[(5-chlorothiophen-2-yl)sulfonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane |
1428370-70-0 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6400-1575-20mg |
4-[(5-chlorothiophen-2-yl)sulfonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane |
1428370-70-0 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6400-1575-5mg |
4-[(5-chlorothiophen-2-yl)sulfonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane |
1428370-70-0 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6400-1575-25mg |
4-[(5-chlorothiophen-2-yl)sulfonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane |
1428370-70-0 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6400-1575-50mg |
4-[(5-chlorothiophen-2-yl)sulfonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane |
1428370-70-0 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F6400-1575-2μmol |
4-[(5-chlorothiophen-2-yl)sulfonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane |
1428370-70-0 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6400-1575-4mg |
4-[(5-chlorothiophen-2-yl)sulfonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane |
1428370-70-0 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6400-1575-40mg |
4-[(5-chlorothiophen-2-yl)sulfonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane |
1428370-70-0 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6400-1575-3mg |
4-[(5-chlorothiophen-2-yl)sulfonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane |
1428370-70-0 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6400-1575-1mg |
4-[(5-chlorothiophen-2-yl)sulfonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane |
1428370-70-0 | 1mg |
$81.0 | 2023-09-09 |
4-[(5-chlorothiophen-2-yl)sulfonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane 関連文献
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
4-[(5-chlorothiophen-2-yl)sulfonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepaneに関する追加情報
Professional Introduction to Compound with CAS No. 1428370-70-0 and Product Name: 4-[(5-chlorothiophen-2-yl)sulfonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane
The compound with the CAS number 1428370-70-0 and the product name 4-[(5-chlorothiophen-2-yl)sulfonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities. The structural framework of this compound incorporates several key functional groups, including a thiazepane core, a chlorothiophene moiety, and a morpholine substituent, which collectively contribute to its unique chemical and pharmacological properties.
Recent research in medicinal chemistry has highlighted the importance of thiazepane derivatives in the development of novel therapeutic agents. Thiazepanes, as a class of compounds, are known for their ability to interact with various biological targets, making them valuable candidates for drug discovery. The presence of the sulfonyl group in the molecular structure of this compound further enhances its pharmacological profile by introducing additional binding interactions with biological receptors. This feature has been particularly explored in the context of developing compounds with antimicrobial and anti-inflammatory properties.
The 5-chlorothiophen-2-yl part of the molecule is another critical feature that contributes to its overall activity. Chlorothiophenes have been widely studied for their role in modulating enzymatic pathways and have shown promise in treating a variety of diseases. The combination of these structural elements in 4-[(5-chlorothiophen-2-yl)sulfonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane suggests a multifaceted approach to drug design, leveraging both the scaffold's inherent properties and the specific interactions provided by the functional groups.
In recent years, there has been growing interest in the development of small molecules that can modulate neurotransmitter systems. The morpholin-4-yl substituent in this compound is particularly noteworthy, as morpholine derivatives are known for their ability to interact with central nervous system (CNS) receptors. This has led to extensive research into morpholine-based compounds for applications ranging from analgesics to antipsychotics. The inclusion of this moiety in 4-[(5-chlorothiophen-2-yl)sulfonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane suggests potential applications in CNS disorders, where precise modulation of neurotransmitter activity is crucial.
The synthesis and characterization of this compound have been subjects of considerable interest in academic and industrial research settings. The synthetic route involves multi-step organic transformations, including sulfonylation reactions and nucleophilic substitutions, which are well-established techniques in pharmaceutical chemistry. The successful synthesis of this compound demonstrates the versatility of modern synthetic methodologies and underscores the importance of robust synthetic strategies in drug development.
From a computational chemistry perspective, the molecular structure of 4-[(5-chlorothiophen-2-yl)sulfonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane has been extensively analyzed using various modeling techniques. These studies have provided insights into its binding interactions with potential biological targets, such as enzymes and receptors. Computational methods like molecular docking and molecular dynamics simulations have been particularly useful in predicting how this compound might interact with its intended targets at an atomic level. Such computational insights are invaluable for guiding experimental efforts and optimizing lead compounds for therapeutic use.
The pharmacological evaluation of this compound has revealed several promising activities. Preliminary in vitro studies have shown that it exhibits notable activity against certain enzymatic targets relevant to inflammatory diseases. Additionally, its interaction with CNS receptors suggests potential therapeutic benefits in treating neurological disorders. These findings are consistent with recent literature that highlights the importance of heterocyclic compounds like thiazepanes in drug discovery.
One particularly intriguing aspect of this compound is its potential mechanism of action. The combination of the thiazepane core, chlorothiophene moiety, and morpholine substituent may contribute to its ability to modulate multiple biological pathways simultaneously. This multitarget approach has become increasingly popular in drug development, as it can lead to more comprehensive therapeutic effects with fewer side effects. Further research is needed to fully elucidate the mechanisms by which this compound exerts its effects, but early data are promising.
In conclusion, 4-[(5-chlorothiophen-2-yl)sulfonyl]-3-[(morpholin-4-ylmethyl)-1,4-thiazepane represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological activities make it a valuable candidate for further development into novel therapeutic agents. As research continues to uncover new applications for thiazepane derivatives and other heterocyclic compounds, compounds like this one will undoubtedly play an important role in addressing unmet medical needs.
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